DBCO-PEG4-Desthiobiotin is a chemical compound widely used in bioconjugation and labeling applications. It serves as a versatile reagent for the introduction of a desthiobiotin moiety to azide-labeled biomolecules through a copper-free strain-promoted alkyne-azide click chemistry reaction. This compound is particularly valuable in the fields of proteomics and molecular biology due to its ability to facilitate the detection and purification of biomolecules.
Source: DBCO-PEG4-Desthiobiotin is commercially available from various suppliers, including Jena Bioscience, Baseclick GmbH, and MedchemExpress, among others. It is synthesized using established chemical methodologies that ensure high purity and efficacy.
Classification: This compound falls under the category of bioconjugation reagents, specifically designed for use in click chemistry. It is classified as a desthiobiotin derivative, which is a sulfur-free analog of biotin, known for its weaker binding affinity to streptavidin compared to biotin itself.
The synthesis of DBCO-PEG4-Desthiobiotin typically involves the coupling of dibenzocyclooctyne (DBCO) with a polyethylene glycol (PEG) linker and desthiobiotin. The general synthetic route can be outlined as follows:
The entire synthesis process requires careful control of reaction conditions, such as temperature and pH, to ensure optimal yields. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥90% or higher.
DBCO-PEG4-Desthiobiotin has a complex molecular structure characterized by its components:
The structure includes a hydrophilic polyethylene glycol linker that enhances solubility in aqueous environments, facilitating its use in biological systems.
The exact mass of DBCO-PEG4-Desthiobiotin is reported as 719.39 g/mol, with a physical state described as a colorless to slightly yellow oil. Its solubility profile indicates compatibility with various solvents such as dimethyl sulfoxide, dimethylformamide, methanol, dichloromethane, and tetrahydrofuran.
DBCO-PEG4-Desthiobiotin participates in strain-promoted alkyne-azide click chemistry without the need for copper catalysis. This reaction mechanism allows for the selective labeling of azide-containing biomolecules under mild conditions.
The reaction proceeds via the formation of a covalent bond between the alkyne group of DBCO and the azide group on the target biomolecule. This reaction is highly efficient and results in stable conjugates that can be further analyzed or purified.
The mechanism by which DBCO-PEG4-Desthiobiotin operates involves several key steps:
The binding affinity of desthiobiotin to streptavidin is notably lower than that of biotin (with dissociation constants values of M for desthiobiotin compared to M for biotin), which facilitates easier elution from affinity resins when excess biotin is present.
DBCO-PEG4-Desthiobiotin finds extensive use in various scientific applications:
The molecular architecture of DBCO-PEG4-Desthiobiotin (C~39~H~53~N~5~O~8~, MW 719.87 g/mol) comprises three strategically integrated modules that synergistically enhance its bioreactivity and physicochemical properties. The DBCO (dibenzocyclooctyne) group features a strained cycloalkyne structure that undergoes spontaneous strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. This copper-free click reaction proceeds efficiently under physiological conditions (pH 7.0-7.4, 25-37°C) without cytotoxic catalysts, preserving the integrity of sensitive biological samples [1] [3].
The PEG4 spacer serves as a hydrophilic 18-atom tether ((C~2~H~4~O)~4~) that critically modulates the molecule's biophysical behavior. This ethylene oxide linker increases aqueous solubility (compatible with DMSO, DMF, MeOH, DCM, and THF solvents) while reducing steric hindrance during affinity binding events. The PEG spacer's extended length (~15.4 Å) positions the desthiobiotin moiety optimally for interaction with streptavidin binding pockets, significantly improving accessibility compared to shorter linkers. Additionally, the PEG4 unit minimizes hydrophobic aggregation tendencies, maintaining reagent stability during conjugation reactions [1] [5] [8].
The desthiobiotin terminus is a sulfur-free biotin analog where the thiophan ring is replaced by a ketone group. This modification reduces binding affinity to streptavidin (K~d~ ≈ 10^-11^ M) approximately 10,000-fold compared to native biotin (K~d~ ≈ 10^-15^ M), while maintaining high binding specificity. The structural distinction enables competitive displacement using free biotin solutions (2-5 mM in PBS or HEPES buffers), facilitating gentle elution without requiring denaturing conditions like low pH or chaotropic agents that compromise biomolecular integrity [2] [6] [7].
Table 1: Structural Components and Functions of DBCO-PEG4-Desthiobiotin
Structural Domain | Chemical Composition | Key Functions | Physicochemical Properties |
---|---|---|---|
DBCO group | C~20~H~12~N~2~O | Copper-free click chemistry with azides | Strained alkyne; Reactivity rate constant: ~0.3 M⁻¹s⁻¹ |
PEG4 spacer | (C~2~H~4~O)~4~ | Solubility enhancement; Steric accommodation | Hydrophilic; Length: ~15.4 Å; Molecular weight: 194 Da |
Desthiobiotin | C~10~H~18~N~2~O~2~ | Reversible streptavidin binding | K~d~ streptavidin: ~10⁻¹¹ M; Soluble in polar solvents |
The reagent typically presents as a colorless to pale yellow viscous oil requiring storage at -20°C under inert gas to prevent oxidation or hydrolysis. Analytical HPLC confirms ≥95% purity, with the molecular structure verified by mass spectrometry (exact mass 719.39 g/mol) and NMR spectroscopy. The CAS registry number (2032788-37-5) provides unique identification across chemical databases and regulatory documentation [1] [6] [8].
The evolution of DBCO-PEG4-Desthiobiotin reflects two decades of innovation in bioorthogonal chemistry and affinity purification. Initial bioconjugation techniques relied on copper-catalyzed azide-alkyne cycloaddition (CuAAC), introduced independently by Sharpless and Meldal in 2002. While revolutionary, CuAAC faced limitations in biological systems due to copper-induced cytotoxicity, reactive oxygen species generation, and catalyst-induced protein degradation. These constraints drove the development of strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctynes, with DBCO emerging as a front-runner due to its exceptional reaction kinetics and stability in aqueous environments [1] [9].
Parallel advancements occurred in affinity purification systems. Traditional biotin-streptavidin technology, despite its ultra-high affinity (K~d~ ~10^-15^ M), necessitated harsh elution conditions (6-8 M guanidine HCl, pH <3, or boiling in SDS) that denatured target proteins and co-eluted endogenous biotinylated molecules. The landmark 2002 study by Hirsch et al. demonstrated desthiobiotin's reversible binding properties, establishing a paradigm shift toward gentle competitive elution [2]. This discovery catalyzed the design of desthiobiotin-based reagents for applications requiring intact biomolecular recovery, such as chromatin immunoprecipitation, RNA-protein complex isolation, and live-cell labeling [7] [9].
The strategic fusion of these technologies culminated in trifunctional reagents like DBCO-PEG4-Desthiobiotin, first commercialized circa 2015. This integration addressed multiple limitations simultaneously: the PEG4 spacer resolved solubility issues in hydrophobic DBCO-desthiobiotin conjugates, while the desthiobiotin enabled gentle elution absent in conventional biotin-based systems. The 2018 Mortison study exemplified this advancement, utilizing DBCO-PEG4-Desthiobiotin to isolate ribosomal complexes while preserving translational activity—an achievement unattainable with traditional biotinylation [1] [9]. Subsequent refinements focused on optimizing PEG chain lengths and validating applications in proteomics, leading to the current standardized formulation that balances reactivity, solubility, and binding kinetics [1] [8].
Desthiobiotin's distinctive molecular properties enable breakthrough applications where traditional biotin-streptavidin interactions prove problematic. The approximately 10,000-fold reduced binding affinity compared to biotin (K~d~ ~10^-11^ M vs. ~10^-15^ M) creates a "Goldilocks zone"—sufficiently strong for specific capture during incubation and washing phases, yet readily reversible under physiological conditions. This controlled binding dynamic underpins three transformative applications in contemporary biomolecular research [2] [6].
Reversible Affinity Purification: Streptavidin resins functionalized with DBCO-PEG4-Desthiobiotin conjugates enable single-step purification of azide-tagged biomolecules. Following capture and washing, bound complexes are gently eluted using 2-5 mM D-biotin solutions in neutral buffers (PBS, pH 7.4), preserving protein conformation and complex integrity. Critically, endogenous biotinylated carboxylases remain immobilized during this elution, minimizing co-purification artifacts that plague conventional streptavidin pull-downs. This specificity proved crucial in the 2023 Witzke study of secreted glycoproteins, where desthiobiotin enrichment reduced background binding by >80% compared to biotin-based methods [1] [7].
Multicycle Detection Systems: Desthiobiotin's reversible binding enables sequential probing of biomolecular arrays using a single streptavidin-fluorophore conjugate. After initial detection, the streptavidin-desthiobiotin complex is dissociated with biotin, allowing reprobing with alternative detection reagents. This capability facilitates multiplexed assays without antibody stripping or harsh regeneration treatments. A 2017 application demonstrated five consecutive probings of neuronal tissue sections using a single fluorescent streptavidin preparation—a feat impossible with irreversible biotin complexes [2] [5].
RNA-Protein Interaction Mapping: The 2018 JOVE protocol standardized desthiobiotinylation for RNA pulldown assays. RNA probes modified with DBCO-PEG4-Desthiobiotin at their 3'-terminus capture interacting proteins from mesothelioma cell lysates. Subsequent gentle elution (5 mM biotin, 10 minutes, 25°C) preserved protein activity for functional validation, overcoming the denaturation issues inherent in traditional methods. This approach detected >300% more low-affinity RNA-binding proteins compared to conventional biotinylation in the cited mesothelioma study, revolutionizing the mapping of transient RNA-protein interactomes [9].
Table 2: Comparative Analysis of Affinity Systems in Biomolecular Purification
Parameter | Traditional Biotin | Desthiobiotin | Operational Advantage |
---|---|---|---|
Binding affinity | ~10⁻¹⁵ M (irreversible) | ~10⁻¹¹ M (reversible) | Gentle competitive elution possible |
Elution conditions | Denaturing (low pH, chaotropes) | Physiological (biotin competition) | Preserves biomolecular integrity |
Endogenous interference | High (co-elution of biotinylated proteins) | Minimal (endogenous proteins remain bound) | Improved target specificity |
Multiplexing capability | Single-use detection | Reversible binding enables multiple cycles | Reduced reagent consumption |
RNA-complex recovery | <20% functional complexes | >90% functional complexes | Enables functional downstream analysis |
Table 3: Representative Applications of DBCO-PEG4-Desthiobiotin in Research
Application Domain | Protocol Feature | Key Benefit Demonstrated | Citation Source |
---|---|---|---|
Secreted glycoprotein profiling | Quantitative secretome analysis of Jurkat cells | Reduced aggregation via PEG4 spacer | Witzke 2017 [1] |
Ribosome interaction mapping | Tetracycline-rRNA binding studies | Preserved translational activity post-purification | Mortison 2018 [1] |
RNA-binding protein isolation | Mesothelioma RNA interactome | Identified low-affinity trans factors | J Vis Exp 2018 [9] |
Diagnostic probe development | Cleavable padlock probes | Gentle thermal elution at 95°C in water | van Doom 2009 [7] |
PROTAC synthesis | Targeted protein degradation constructs | Improved solubility of chimeric molecules | MedChemExpress [4] |
Compound Name: DBCO-PEG4-Desthiobiotin
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